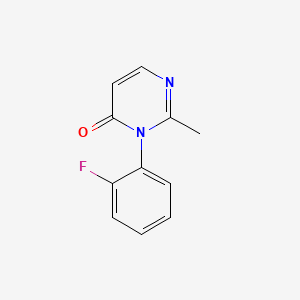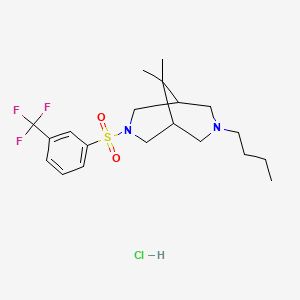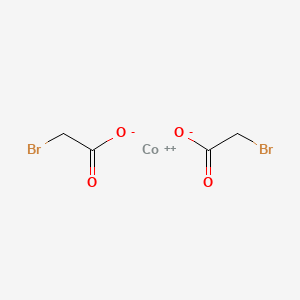
Monosodium 3'-uridinemonophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium 3’-uridinemonophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is a sodium salt of uridine monophosphate, which is a ribonucleotide composed of uridine attached to a phosphate group at the 3’ position. This compound is essential in the synthesis of RNA and is involved in numerous metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monosodium 3’-uridinemonophosphate can be synthesized through the phosphorylation of uridine. The process typically involves the reaction of uridine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, monosodium 3’-uridinemonophosphate is produced using enzymatic methods. Enzymes such as nucleoside phosphorylases are employed to catalyze the phosphorylation of uridine. This method is preferred due to its efficiency and the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Monosodium 3’-uridinemonophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce uridine and phosphoric acid.
Phosphorylation: It can participate in further phosphorylation reactions to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Dephosphorylation: Enzymatic dephosphorylation can convert it back to uridine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products Formed:
Hydrolysis: Uridine and phosphoric acid.
Phosphorylation: UDP and UTP.
Dephosphorylation: Uridine.
Wissenschaftliche Forschungsanwendungen
Monosodium 3’-uridinemonophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in RNA synthesis and is used in studies related to gene expression and regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a supplement to enhance cognitive function.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a flavor enhancer in the food industry.
Wirkmechanismus
Monosodium 3’-uridinemonophosphate exerts its effects primarily through its involvement in nucleotide metabolism. It serves as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides. The compound also participates in the synthesis of RNA, influencing gene expression and cellular function.
Molecular Targets and Pathways:
RNA Polymerase: Utilizes monosodium 3’-uridinemonophosphate as a substrate for RNA synthesis.
Kinases and Phosphatases: Regulate its phosphorylation and dephosphorylation.
Neurotransmitter Pathways: Potentially influences cognitive function through its role in nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
Monosodium 3’-uridinemonophosphate is unique due to its specific structure and function. Similar compounds include:
Uridine Monophosphate (UMP): The non-sodium salt form, which also participates in RNA synthesis.
Uridine Diphosphate (UDP): A phosphorylated form involved in glycosylation reactions.
Uridine Triphosphate (UTP): Another phosphorylated form that plays a role in energy transfer and signal transduction.
Uniqueness: Monosodium 3’-uridinemonophosphate is distinct due to its sodium salt form, which may influence its solubility and bioavailability compared to other uridine phosphates.
Eigenschaften
CAS-Nummer |
56070-36-1 |
|---|---|
Molekularformel |
C9H12N2NaO9P |
Molekulargewicht |
346.16 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
KWEHEBFOIOLYPP-IAIGYFSYSA-M |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)[O-])O.[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)







